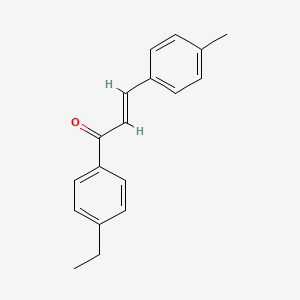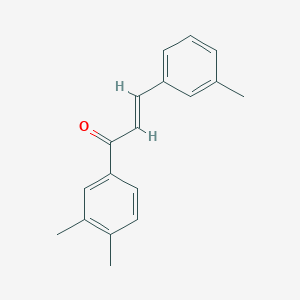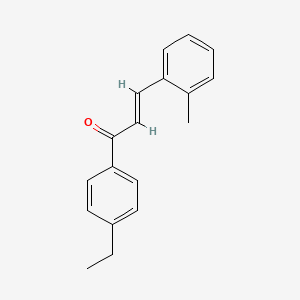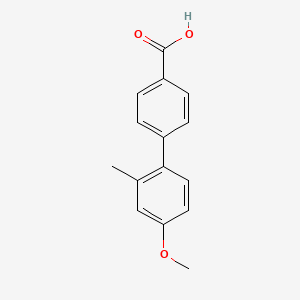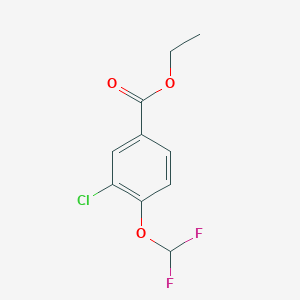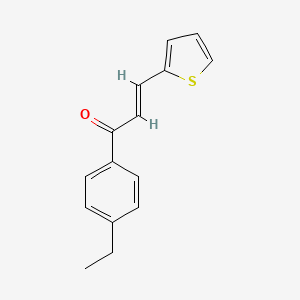
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 4-ethylthiophen-2-ylprop-2-en-1-one, is an organic compound belonging to the class of alkenes. This compound has been extensively studied due to its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one has been studied for its potential applications in the field of biochemistry and physiology. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain types of bacteria. Additionally, this compound has been investigated for its ability to modulate the activity of certain enzymes and proteins, as well as its potential to modulate the expression of certain genes.
Mechanism of Action
The exact mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one is not yet fully understood. However, it is thought to act by modulating the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes. Additionally, this compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, this compound has been found to modulate the activity of certain enzymes and proteins, as well as modulate the expression of certain genes. In animal studies, this compound has been found to reduce inflammation, reduce oxidative stress, and inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, which makes it a useful tool for studying these processes. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not known if this compound is safe for human consumption.
Future Directions
The potential applications of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one are vast, and there are a number of future directions for research. For example, further studies are needed to investigate the exact mechanism of action of this compound and to determine if it is safe for human consumption. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to investigate the potential applications of this compound in the development of new drugs and therapies. Finally, further studies are needed to investigate the potential applications of this compound in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one can be achieved through a two-step process. In the first step, an alkylation reaction of 4-ethylphenol with thiophen-2-ylmagnesium bromide is performed in the presence of an aprotic polar solvent such as dimethylformamide (DMF). This reaction results in the formation of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylmagnesium bromide. In the second step, the Grignard reagent is reacted with prop-2-en-1-one in the presence of a base such as potassium tert-butoxide (Kt-BuO). This reaction results in the formation of (2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-onehen-2-ylprop-2-en-1-one.
properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-2-12-5-7-13(8-6-12)15(16)10-9-14-4-3-11-17-14/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQEPVSWJQNFS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)
